REACTION_CXSMILES
|
[H-].[Na+].C([N:7]1[C:11]([NH:12]C(=O)C(F)(F)F)=[C:10]([C:19]2[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=2[OH:26])[CH:9]=[N:8]1)(C)(C)C.[Cl:27][C:28]1[C:29](F)=[CH:30][C:31]([F:50])=[C:32]([S:34]([N:37]([C:45]2[N:46]=[CH:47][S:48][CH:49]=2)C(=O)OC(C)(C)C)(=[O:36])=[O:35])[CH:33]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.C(OCC)(=O)C.CO.O>[NH2:12][C:11]1[NH:7][N:8]=[CH:9][C:10]=1[C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[O:26][C:29]1[C:28]([Cl:27])=[CH:33][C:32]([S:34]([NH:37][C:45]2[N:46]=[CH:47][S:48][CH:49]=2)(=[O:36])=[O:35])=[C:31]([F:50])[CH:30]=1 |f:0.1,4.5.6,7.8.9|
|
Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1NC(C(F)(F)F)=O)C1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)S(=O)(=O)N(C(OC(C)(C)C)=O)C=1N=CSC1)F)F
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
washed with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by automated flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
hexanes (gradient 0:1 to 1:0, by volume) afforded fully protected product
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
heated at 55° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (saturated in gaseous hydrogen chloride)
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1)C1=C(OC2=CC(=C(C=C2Cl)S(=O)(=O)NC=2N=CSC2)F)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |